(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a propenoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylthiazole-5-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes decarboxylation to yield the desired product. The reaction conditions typically involve refluxing the reaction mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the biosynthesis of bacterial cell walls, contributing to its antimicrobial activity. Additionally, it can modulate inflammatory pathways, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid.
4-methylthiazole: A closely related compound with a similar structure but lacking the propenoic acid moiety.
Thiazole-4-carboxylic acid: Another related compound with a carboxylic acid group at the 4-position of the thiazole ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and a propenoic acid moiety on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2196246-47-4 |
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Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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